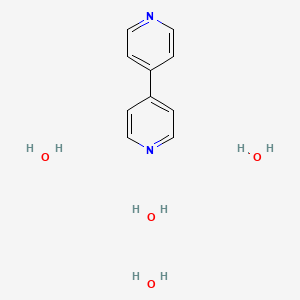
4,4'-Bipyridine tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bipyridine tetrahydrate is an organic compound with the formula (C10H8N2)·4H2O. It is a derivative of bipyridine, consisting of two pyridine rings connected by a single bond. This compound is known for its ability to form coordination complexes with various metal ions, making it a valuable ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bipyridine tetrahydrate typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromopyridine in the presence of a nickel catalyst. This reaction can be carried out under mild conditions with reagents such as NiBr2(PPh3)2, Et4NI, and zinc powder .
Industrial Production Methods
Industrial production of 4,4’-Bipyridine tetrahydrate often involves large-scale coupling reactions using similar methods as described above. The process is optimized for high yield and purity, ensuring that the compound can be used effectively in various applications .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bipyridine tetrahydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts, which are used in various applications such as herbicides.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents such as bromine or chlorine .
Major Products Formed
Major products formed from these reactions include bipyridinium salts, which are used in herbicides, and various substituted bipyridine derivatives that have applications in coordination chemistry and materials science .
Scientific Research Applications
4,4’-Bipyridine tetrahydrate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,4’-Bipyridine tetrahydrate involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal ions, making them more reactive or stabilizing them in specific oxidation states. The compound’s ability to form stable complexes with metal ions is key to its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,4’-Bipyridine tetrahydrate include:
2,2’-Bipyridine: Another isomer of bipyridine, which also forms coordination complexes with metal ions.
3,3’-Bipyridine: This isomer has different coordination properties and is used in different applications compared to 4,4’-Bipyridine.
4,4’-Bipyridinium salts: These are oxidized forms of 4,4’-Bipyridine and are used in herbicides and other applications.
Uniqueness
4,4’-Bipyridine tetrahydrate is unique due to its ability to form stable coordination complexes with a wide range of metal ions. This property makes it highly versatile and valuable in various fields of research and industry .
Properties
Molecular Formula |
C10H16N2O4 |
|---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
4-pyridin-4-ylpyridine;tetrahydrate |
InChI |
InChI=1S/C10H8N2.4H2O/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;;;;/h1-8H;4*1H2 |
InChI Key |
PZTOXEFPORQQBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC=NC=C2.O.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


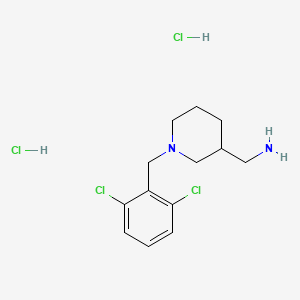
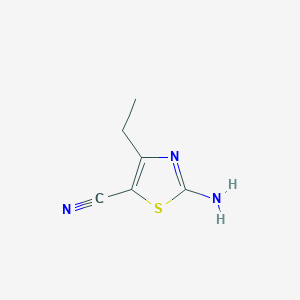
![5-Methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B12834951.png)
![1-[1-[[(benzyloxy)carbonyl]amino]-2,2,2-trifluoroethyl]-N-(tert-butoxycarbonyl)-L-histidine](/img/structure/B12834952.png)

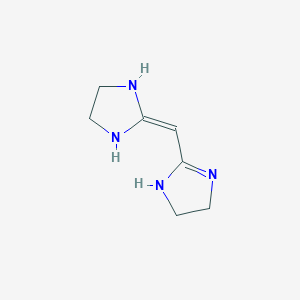
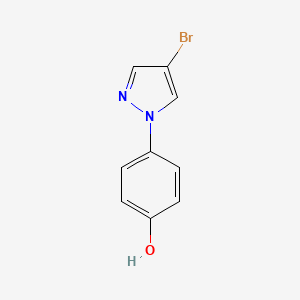
![[(2R,3S,4S,5R)-3-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl acetate](/img/structure/B12834981.png)


![(1R,4R)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane](/img/structure/B12835016.png)


![(1R,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12835032.png)
